2-Chloro-7-methoxy-4-phenylquinoline
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Overview
Description
2-Chloro-7-methoxy-4-phenylquinoline is a chemical compound with the molecular formula C16H12ClNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-7-methoxy-4-phenylquinoline consists of 16 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass of the molecule is 269.726 Da .Scientific Research Applications
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Medicinal Chemistry
- Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
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Anti-Inflammatory Potential
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Antibacterial Activity
- Upadhayaya et al. developed 3-benzyl-6-bromo-2-methoxy quinoline derivatives, and these derivatives are active against Mycobacterium tuberculosis H37Rv strain .
- A few analogues of 7-chloro quinolones were synthesized by De Souza et al., and these derivatives were found to be effective against multidrug-resistant tuberculosis .
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Synthetic Organic Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It plays a major role in the field of medicinal chemistry .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
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Pharmaceutical Research
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Production of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol
- In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
- The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
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Anti-Cancer Activity
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Anti-Malarial Activity
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Production of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol
- In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
- The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
Safety And Hazards
properties
IUPAC Name |
2-chloro-7-methoxy-4-phenylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(11-5-3-2-4-6-11)10-16(17)18-15(13)9-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENDVTKIYKLBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methoxy-4-phenylquinoline |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.